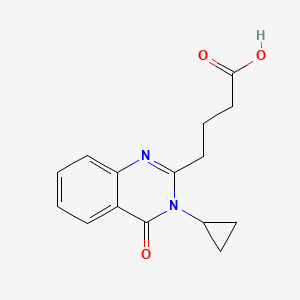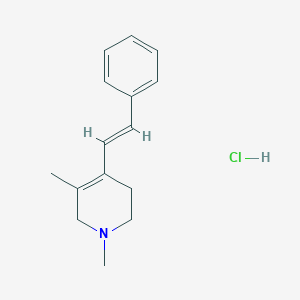![molecular formula C15H23N3O3S B5352728 N~1~-[1-(3-methylphenyl)piperidin-4-yl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5352728.png)
N~1~-[1-(3-methylphenyl)piperidin-4-yl]-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-[1-(3-methylphenyl)piperidin-4-yl]-N~2~-(methylsulfonyl)glycinamide, commonly known as "GlyT1 inhibitor," is a chemical compound that has been extensively studied due to its potential therapeutic applications. GlyT1 inhibitors are known to be effective in treating several neurological disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and Alzheimer's disease.
作用機序
The mechanism of action of GlyT1 inhibitors is based on the inhibition of glycine reuptake. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, and its inhibition leads to an increase in the concentration of glycine in the synaptic cleft. This increase in glycine concentration enhances the function of NMDA receptors, which are involved in several neurological processes, including learning and memory.
Biochemical and Physiological Effects:
GlyT1 inhibitors have several biochemical and physiological effects. They enhance the function of NMDA receptors by increasing the concentration of glycine in the synaptic cleft. This leads to an increase in synaptic plasticity, which is essential for learning and memory. GlyT1 inhibitors have also been shown to increase the release of dopamine, a neurotransmitter involved in several neurological processes, including reward and motivation.
実験室実験の利点と制限
GlyT1 inhibitors have several advantages for lab experiments. They are highly selective and potent, which makes them ideal for studying the role of GlyT1 in neurological processes. GlyT1 inhibitors are also easy to administer and have a long half-life, which makes them ideal for in vivo studies. However, GlyT1 inhibitors also have several limitations for lab experiments. They can be toxic at high concentrations, which can lead to false-positive results. GlyT1 inhibitors can also have off-target effects, which can complicate the interpretation of results.
将来の方向性
The future directions for GlyT1 inhibitors are vast. They have the potential to be developed into effective treatments for several neurological disorders, including schizophrenia, N~1~-[1-(3-methylphenyl)piperidin-4-yl]-N~2~-(methylsulfonyl)glycinamide, and Alzheimer's disease. GlyT1 inhibitors can also be used to study the role of GlyT1 in neurological processes, which can lead to a better understanding of the underlying mechanisms of these disorders. Future studies should focus on developing more selective and potent GlyT1 inhibitors, and understanding the long-term effects of GlyT1 inhibition. GlyT1 inhibitors can also be used in combination with other drugs to enhance their efficacy and reduce their side effects.
Conclusion:
In conclusion, GlyT1 inhibitors have several potential therapeutic applications and are extensively studied for their role in neurological processes. They work by inhibiting glycine reuptake, which leads to an increase in the concentration of glycine in the synaptic cleft and enhances the function of NMDA receptors. GlyT1 inhibitors have several advantages for lab experiments, including their selectivity and potency, but also have limitations, including their toxicity and off-target effects. Future studies should focus on developing more selective and potent GlyT1 inhibitors, understanding the long-term effects of GlyT1 inhibition, and exploring their potential in combination with other drugs.
合成法
The synthesis method of GlyT1 inhibitors is complex and involves multiple steps. The starting material for the synthesis is piperidine, which is reacted with 3-methylbenzoyl chloride to produce 1-(3-methylphenyl)piperidine. This intermediate is then reacted with N-methyl-N-(methylsulfonyl)glycine to produce N~1~-[1-(3-methylphenyl)piperidin-4-yl]-N~2~-(methylsulfonyl)glycinamide. The final product is purified by column chromatography to obtain a pure compound.
科学的研究の応用
GlyT1 inhibitors have been extensively studied for their potential therapeutic applications. They have been shown to be effective in treating several neurological disorders, including schizophrenia, N~1~-[1-(3-methylphenyl)piperidin-4-yl]-N~2~-(methylsulfonyl)glycinamide, and Alzheimer's disease. GlyT1 inhibitors work by blocking the reuptake of glycine, an essential neurotransmitter in the central nervous system. This leads to an increase in the concentration of glycine in the synaptic cleft, which enhances the function of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are involved in several neurological processes, including learning and memory.
特性
IUPAC Name |
2-(methanesulfonamido)-N-[1-(3-methylphenyl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-12-4-3-5-14(10-12)18-8-6-13(7-9-18)17-15(19)11-16-22(2,20)21/h3-5,10,13,16H,6-9,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUAUMMSNBAETE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC(CC2)NC(=O)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5352646.png)
![8-{[(1-ethyl-1H-indol-3-yl)thio]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5352656.png)

![N-[4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide](/img/structure/B5352664.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5352665.png)


![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5352690.png)


![4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5352709.png)
![1'-[(2-ethoxypyridin-3-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5352721.png)
![4-[(3-{[3-(3-fluorophenoxy)azetidin-1-yl]carbonyl}isoxazol-5-yl)methyl]morpholine](/img/structure/B5352726.png)
![[2-(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)ethyl]amine dihydrochloride](/img/structure/B5352729.png)
